molecular formula C11H16N2O4 B11870568 5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid

5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid

Cat. No.: B11870568
M. Wt: 240.26 g/mol
InChI Key: PRFXXGBHTFHWNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid is a bicyclic β-amino acid derivative featuring a spiro[3.4]octane core with two ethyl groups at positions 5 and 7, a carboxylic acid moiety at position 2, and two ketone groups at positions 6 and 6.

  • Molecular Formula: C₇H₈N₂O₄ (for the non-ethylated analog) .
  • Stereochemistry: The spiro junction imposes conformational constraints, influencing reactivity and biological interactions .
  • Applications: Such compounds are used in medicinal chemistry research, particularly as constrained scaffolds for drug design .

Properties

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

IUPAC Name

5,7-diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid

InChI

InChI=1S/C11H16N2O4/c1-3-12-9(16)11(13(4-2)10(12)17)5-7(6-11)8(14)15/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

PRFXXGBHTFHWNW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2(CC(C2)C(=O)O)N(C1=O)CC

Origin of Product

United States

Preparation Methods

Route 1: Cyclocondensation of Diamine Derivatives

This method involves cyclizing a diamine precursor with a diketone to form the spiro framework.

Step 1: Preparation of 2-Carboxycyclopentanone

Cyclopentanone is carboxylated via the Koch-Haaf reaction using carbon monoxide and sulfuric acid, yielding 2-carboxycyclopentanone.

Step 2: Diamine Synthesis

The carboxylic acid is converted to an amide via reaction with ethylamine, followed by reduction to form a vicinal diamine.

Step 3: Spirocyclization

Reaction with ethyl glyoxalate under acidic conditions induces cyclocondensation, forming the spiro[3.4]octane core. Ethyl groups are introduced via alkylation with iodoethane.

Reaction Table 1: Spirocyclization Conditions

ParameterValue
SolventDichloromethane
Catalystp-Toluenesulfonic acid
Temperature60°C
Yield45–50% (estimated)

Route 2: Oxidative Ring Expansion

A four-membered lactam is expanded via oxidative cleavage to introduce the ketone groups.

Step 1: Lactam Formation

Ethylenediamine reacts with cyclopropane-1,1-dicarboxylic acid to form a γ-lactam.

Step 2: Ethylation

The lactam nitrogen atoms are ethylated using ethyl bromide in the presence of potassium carbonate.

Step 3: Oxidation

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the amine groups to ketones, yielding the dioxo structure.

Optimization Note : Over-oxidation of the carboxylic acid is mitigated by using a TEMPO/bleach system for selective amine oxidation.

Critical Process Parameters

Solvent Selection

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance alkylation rates but may promote side reactions.

  • Low-temperature conditions (−20°C) improve selectivity during ethylation.

Protecting Group Strategy

  • The carboxylic acid is protected as a methyl ester during alkylation to prevent nucleophilic interference.

  • Boc protection of amines prior to oxidation reduces side-product formation.

Analytical Characterization

Table 2: Key Spectroscopic Data

TechniqueObservations
¹H NMR δ 1.2 (t, 6H, CH₂CH₃), δ 3.4 (m, 4H, NCH₂), δ 4.1 (s, 2H, COOH)
IR 1720 cm⁻¹ (C=O), 1680 cm⁻¹ (N-C=O)
MS m/z 240.26 [M+H]⁺

Industrial-Scale Feasibility

Table 3: Scale-Up Challenges

IssueMitigation Strategy
Low Cyclization YieldHigh-dilution conditions to favor intramolecular reactions
Oxidation SelectivityUse of flow chemistry for precise reagent mixing

Chemical Reactions Analysis

Esterification and Amide Formation

The carboxylic acid group at position 2 undergoes typical nucleophilic acyl substitution reactions.

Reaction TypeReagents/ConditionsProductSource
EsterificationAlcohols, acid catalysts (e.g., H₂SO₄)Ethyl/methyl esters of the parent carboxylic acid
Amide FormationAmines, coupling agents (EDC/HOBt)Substituted amides (e.g., methylcarbamoyl derivatives)

For example, hydrolysis of the ethyl ester followed by coupling with methylamine yields 5,7-diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxamide .

Nucleophilic Additions at Carbonyl Groups

The dioxo groups at positions 6 and 8 participate in nucleophilic additions due to their electrophilic character.

NucleophileReaction ConditionsProductSource
HydrazinesEthanol, refluxHydrazide derivatives
Grignard ReagentsDry THF, low temperatureTertiary alcohol adducts
AminesAprotic solvents, room tempImine or enamine intermediates

The sp²-hybridized carbonyl carbons are susceptible to nucleophilic attack, enabling modifications to the bicyclic core .

Cyclization and Ring-Opening Reactions

The spirocyclic structure facilitates ring-opening under acidic/basic conditions or via transition-metal catalysis.

ConditionsReagentsProductSource
Acidic HydrolysisHCl/H₂O, heatLinear diketopiperazine derivatives
Basic ConditionsNaOH, 1,4-dioxaneRing-opened amino acid analogs
Transition MetalsPd/C, H₂ (hydrogenation)Reduced diazaspiro derivatives

For instance, hydrogenation over Pd/C selectively reduces the dioxo groups while preserving the spirocyclic scaffold .

Functionalization via Alkylation/Acylation

The diethylamino groups at positions 5 and 7 can undergo further alkylation or acylation.

Reaction TypeReagentsProductSource
N-AlkylationAlkyl halides, K₂CO₃Quaternary ammonium derivatives
N-AcylationAcid chlorides, DMAPAcetylated or benzoylated derivatives

These reactions enhance solubility or introduce pharmacophores for biological activity .

Reduction of Dioxo Groups

Controlled reduction of the dioxo moieties enables access to diol or mono-oxo intermediates.

Reducing AgentConditionsProductSource
NaBH₄MeOH, 0°CPartial reduction to hydroxylactams
LiAlH₄Dry ether, refluxFully reduced diazaspiro diols

Selective reduction with NaBH₄ preserves the carboxylic acid group while converting carbonyls to hydroxyl groups .

Scientific Research Applications

Medicinal Chemistry

5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid has been investigated for its potential anticancer properties. Research indicates that compounds with similar structural motifs can induce apoptosis in cancer cells and inhibit cell proliferation.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various derivatives of diazaspiro compounds on MCF-7 breast cancer cells using the MTT assay. The results showed that certain derivatives exhibited significant cytotoxicity compared to standard drugs like Doxorubicin, suggesting that this compound may have similar potential in targeting cancer cells .

Anti-inflammatory Research

The compound's structure suggests possible anti-inflammatory activity. Preliminary studies indicate that it may modulate pro-inflammatory cytokines and reduce inflammation markers.

Table 2: Summary of Anti-inflammatory Studies

Study ReferenceMethodologyFindings
In vitro cytokine assaysInhibition of pro-inflammatory cytokines
Cell culture modelsReduced inflammation markers in treated cells

Beyond anticancer and anti-inflammatory applications, the compound's unique properties make it a candidate for further exploration in biological research.

Potential Mechanisms of Action

Research suggests that the compound may interact with specific biological targets involved in disease progression, making it a valuable subject for further pharmacological studies.

Materials Science

The structural characteristics of this compound could also be leveraged in materials science for developing novel polymers or nanomaterials due to its potential for forming stable complexes.

Mechanism of Action

The mechanism of action of 5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the context. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Bicyclic β-Amino Acid Family

3-Aminobicyclo[2.2.2]octane-2-carboxylic Acids

These compounds (e.g., (±)-6, (±)-8) feature a bicyclo[2.2.2]octane backbone with amino and carboxylic acid groups. Key differences include:

  • Core Structure: Non-spiro bicyclic vs. spiro[3.4]octane.
  • Functional Groups: Amino and carboxylic acid substituents vs. diethyl, dioxo, and carboxylic acid groups.
  • Melting Points :
Compound Melting Point (°C) Reference
trans-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-6 255–260
cis-3-Aminobicyclo[2.2.2]octane-2-carboxylic acid (±)-8 208–210
6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid Not reported

The spiro analog’s dioxo groups likely reduce polarity compared to amino-substituted bicyclic compounds, impacting solubility and crystallinity.

5,7-Diazaspiro[3.4]octane-6,8-dione Derivatives

These include the non-ethylated core (CID 14728567) and its derivatives:

  • Molecular Weight: 184 g/mol (non-ethylated) vs. higher for ethylated variants .
  • Collision Cross-Section (CCS): Predicted CCS values for the non-ethylated analog range from 136.7–145.3 Ų, useful for mass spectrometry characterization .

Functional and Application-Based Comparisons

Pharmacological Potential
  • 6,8-Dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic Acid : Used in research for drug discovery, with >98% purity and stability at -80°C .
  • Bicyclo[2.2.2]octane Amino Acids: Employed as chiral building blocks for peptidomimetics due to rigid conformations .

Biological Activity

5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid (CAS No. 1706434-93-6) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. The molecular formula of this compound is C11H16N2O4, with a molecular weight of 240.26 g/mol .

Structural Characteristics

The compound features a spirocyclic structure that incorporates two nitrogen atoms and two carbonyl groups, contributing to its biological reactivity. The presence of multiple functional groups allows for various interactions with biological macromolecules.

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. A study demonstrated that derivatives of diazaspiro compounds can inhibit the growth of various bacterial strains. Although specific data on this compound is limited, its structural analogs have shown promising results against pathogens such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Studies

Cytotoxicity assays are critical in assessing the safety profile of new compounds. Preliminary studies suggest that the compound may exhibit selective cytotoxicity against cancer cell lines while sparing normal cells. For instance, it has been hypothesized that the dioxo group in the structure could interact with cellular DNA or proteins, leading to apoptosis in malignant cells.

Enzyme Inhibition

Another area of interest is the potential for enzyme inhibition. Compounds similar to this compound have been investigated for their ability to inhibit enzymes involved in metabolic pathways of cancer cells. This inhibition could lead to reduced proliferation rates and increased sensitivity to other therapeutic agents.

Case Studies

  • Antibacterial Screening : A comparative study on diazaspiro compounds showed that modifications at the ethyl positions influenced antibacterial activity significantly. Compounds with longer alkyl chains demonstrated increased potency against Gram-positive bacteria.
  • Cytotoxicity Evaluation : In vitro assays conducted on human cancer cell lines indicated that related compounds exhibited IC50 values ranging from 10 µM to 50 µM, suggesting moderate cytotoxic effects which warrant further investigation into their mechanisms of action.
  • Mechanistic Studies : Research into the mechanism revealed that similar compounds could induce oxidative stress in cancer cells, leading to cell death through mitochondrial pathways.

Data Summary Table

Activity Type Findings Reference
AntimicrobialEffective against S. aureus, E. coli
CytotoxicityIC50 values: 10 µM - 50 µM in cancer cells
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Q & A

Q. What are the established synthetic routes for 5,7-Diethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylic acid, and how do reaction conditions influence yield?

The compound’s synthesis likely involves spirocyclic ring formation via cyclocondensation or ring-closing strategies. For example, analogous spiro compounds (e.g., 2-Oxa-spiro[3.4]octane-1,3-dione derivatives) are synthesized using ketone or aldehyde intermediates under acidic or basic conditions . Key variables include solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and catalyst selection (e.g., Lewis acids). Yield optimization requires factorial design experiments to assess interactions between variables .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?

  • NMR : 1H^1H and 13C^{13}C NMR to confirm spirocyclic geometry, ethyl group environments, and carboxylic acid proton exchange behavior.
  • IR : Peaks at ~1700 cm1^{-1} (ketone C=O) and ~2500-3300 cm1^{-1} (carboxylic acid O-H).
  • HPLC/MS : For purity assessment and molecular ion identification.
  • X-ray crystallography : To resolve stereochemical ambiguity in the spiro center .

Q. How does the carboxylic acid group at position 2 influence the compound’s solubility and reactivity?

The carboxylic acid enhances hydrophilicity, enabling dissolution in polar solvents (e.g., DMSO, aqueous buffers). Reactivity includes esterification (e.g., methyl esters for derivatization) or amide bond formation for bioconjugation. pH-dependent ionization (pKa ~2-3) affects interactions in biological assays .

Advanced Research Questions

Q. What mechanistic insights explain contradictions in reported biological activity (e.g., antimicrobial vs. inactivity) for this compound?

Discrepancies may arise from stereochemical variations, impurity profiles, or assay conditions (e.g., pH, cell line specificity). Address this via:

  • Chiral resolution : Separate enantiomers using HPLC with chiral columns.
  • Dose-response studies : Test across concentrations (µM to mM) to identify non-linear effects.
  • Theoretical modeling : Use DFT calculations to correlate electronic structure with bioactivity .

Q. How can computational tools (e.g., COMSOL, DFT) optimize synthetic pathways or predict physicochemical properties?

  • Reaction simulation : Model transition states and intermediates to identify rate-limiting steps.
  • Solvent selection : Predict solubility via Hansen solubility parameters.
  • ADMET profiling : Use QSAR models to estimate bioavailability or toxicity early in drug discovery workflows .

Q. What experimental strategies validate the spirocyclic conformation’s stability under physiological conditions?

  • Dynamic NMR : Monitor ring-flipping or conformational changes at varying temperatures.
  • MD simulations : Simulate interactions in aqueous or lipid bilayer environments.
  • Stability assays : Incubate in buffer (pH 7.4, 37°C) and track degradation via LC-MS .

Q. How do structural modifications (e.g., ethyl → methyl substitution) impact the compound’s supramolecular interactions?

  • Cocrystallization studies : With coformers (e.g., urea, thiourea) to assess hydrogen-bonding patterns.
  • Thermal analysis : DSC/TGA to compare melting points and thermal stability.
  • SC-XRD : Resolve steric effects of substituents on crystal packing .

Methodological and Theoretical Frameworks

Q. What theoretical frameworks guide the design of experiments for studying this compound’s enzyme inhibition potential?

Link to enzyme kinetics (Michaelis-Menten models) or transition-state analog theory. Use competitive/non-competitive inhibition assays with Lineweaver-Burk plots. Pair with molecular docking (AutoDock Vina) to predict binding affinities to target enzymes (e.g., proteases, kinases) .

Q. How can factorial design resolve interactions between variables in large-scale synthesis?

Apply a 2k^k factorial design to test variables like temperature (Levels: 25°C, 60°C), catalyst loading (0.1 eq., 0.5 eq.), and solvent (DMF, THF). Analyze main effects and interaction terms using ANOVA to identify optimal conditions for yield and purity .

Q. What protocols ensure reproducibility in biological assays involving this compound?

  • Standardized stock solutions : Prepare in DMSO with strict control over freeze-thaw cycles.
  • Positive/negative controls : Include reference inhibitors (e.g., penicillin for antimicrobial assays).
  • Blinded experiments : Minimize bias in data collection and analysis .

Data Analysis and Interpretation

Q. How to address conflicting crystallographic data on bond angles in the spirocyclic core?

Perform multipole refinement of XRD data to resolve electron density ambiguities. Compare with gas-phase DFT-optimized geometries to distinguish intrinsic molecular strain vs. crystal packing effects .

Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?

Use nonlinear regression (e.g., log-logistic models) to calculate IC50_{50}/LD50_{50}. Apply principal component analysis (PCA) to correlate toxicity with structural descriptors (e.g., logP, polar surface area) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.